4-Chloro-2-iodo-6-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-2-iodo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYOBUFTZPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572644 | |

| Record name | 4-Chloro-2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69705-29-9 | |

| Record name | 4-Chloro-2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Chloro-2-iodo-6-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel aromatic amine, 4-Chloro-2-iodo-6-methylaniline. In the dynamic landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the theoretical spectroscopic data and the underlying principles for its interpretation. Given the absence of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic theory to present a robust analytical framework. We will delve into the anticipated features in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the predicted data but also the scientific rationale behind these predictions. Furthermore, this guide outlines detailed, best-practice protocols for the acquisition of such data, ensuring a self-validating system for future experimental work.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The specific arrangement of chloro, iodo, methyl, and amino substituents on the aniline scaffold presents a unique electronic and steric environment, making it a potentially valuable intermediate in drug discovery and organic electronics. The precise knowledge of its structure is the foundational step for any further research and development. Spectroscopic techniques are the cornerstone of modern chemical analysis, offering a non-destructive window into the molecular architecture. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, ensuring scientific integrity and fostering a deeper understanding of its chemical properties.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic fingerprint. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing and sterically bulky halogen atoms (chlorine and iodine) creates a distinct pattern of signals in various spectroscopic experiments.

4-Chloro-2-iodo-6-methylaniline CAS number 69705-29-9 properties

An In-depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline (CAS: 69705-29-9)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic amine with significant applications as a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science, offering detailed insights into its properties, synthesis, applications, and safe handling protocols.

Introduction and Strategic Importance

This compound (CAS No. 69705-29-9) is a polysubstituted aniline derivative. The strategic placement of chloro, iodo, and methyl groups on the aniline ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The presence of multiple functional groups, particularly the reactive amino and iodo moieties, allows for a wide range of chemical transformations. This versatility is leveraged in the construction of active pharmaceutical ingredients (APIs) and advanced agrochemical compounds, where precise molecular modifications are critical for achieving desired biological activity.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. This substitution pattern is fundamental to its chemical behavior and synthetic utility.[3]

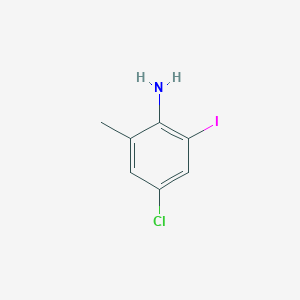

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 69705-29-9 | [4] |

| Molecular Formula | C₇H₇ClIN | [5][6] |

| Molecular Weight | 267.49 g/mol | [6] |

| Monoisotopic Mass | 266.93118 Da | [5] |

| Appearance | Solid | |

| Melting Point | 47 - 49 °C | |

| Purity | Typically ≥95% | [7] |

| InChI Key | APOYOBUFTZPTBO-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=CC(=CC(=C1N)I)Cl | [5] |

Synthesis and Reactivity Insights

Synthetic Approach

While specific proprietary synthesis routes may vary, a common and logical approach to synthesizing polysubstituted anilines like this compound involves a multi-step process starting from a simpler, commercially available aniline derivative. A plausible synthetic pathway could involve the halogenation of a corresponding methylaniline. For instance, an aromatic Finkelstein reaction on a bromo-precursor can be employed to introduce the iodine atom.[8]

The general procedure for such a reaction involves heating the bromo-aniline with sodium iodide and a copper(I) iodide catalyst under an inert atmosphere, often with a ligand like N,N'-dimethylethylenediamine to facilitate the reaction.[8] The chlorination step can be achieved using various chlorinating agents. The sequence of these halogenation steps is critical to achieve the desired regioselectivity due to the directing effects of the amino and methyl groups.

Representative Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Amino Group (-NH₂): This group is a nucleophilic center and can undergo diazotization, acylation, and alkylation reactions. It is also an ortho-, para-director, though its influence is modulated by the other substituents.

-

Iodo Group (-I): The C-I bond is the weakest carbon-halogen bond, making the iodine atom an excellent leaving group in nucleophilic aromatic substitution reactions. It is also highly susceptible to participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.

-

Chloro Group (-Cl): While less reactive than the iodo group, the chlorine atom can also participate in cross-coupling reactions under more forcing conditions. Its presence offers an additional site for sequential, selective functionalization.

-

Aromatic Ring: The electron-donating amino and methyl groups activate the ring towards electrophilic substitution, while the halogens are deactivating. The positions of these groups dictate the regioselectivity of further reactions.

Applications in Research and Drug Development

Halogenated anilines are crucial intermediates in the synthesis of a wide array of fine chemicals. Their ability to serve as versatile scaffolds allows for the construction of complex molecules with diverse biological activities.

-

Pharmaceutical Synthesis: These compounds are fundamental building blocks for creating APIs.[1] The chlorine atom, in particular, is found in a significant number of FDA-approved drugs and is known to enhance properties like metabolic stability, membrane permeability, and binding affinity.[9] While specific drugs derived from this exact molecule are not publicly detailed, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and other targeted cancer therapies.[10][11]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a precursor for advanced agricultural products like herbicides and fungicides.[1][2] The introduction of specific halogen patterns is a common strategy to modulate the efficacy and environmental persistence of these agents.

-

Materials Science: Substituted anilines are also used in the creation of specialized dyes and pigments, contributing to the development of materials with unique optical and functional properties.[1]

Safety, Handling, and Spectral Data

Safety and Hazard Information

As with many halogenated aromatic amines, this compound must be handled with care. The available safety data indicates it is harmful if swallowed or in contact with skin.

| Hazard Information | Details | Pictogram(s) | Reference(s) |

| Signal Word | Warning | GHS07 | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. |

| |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [12][13] |

Experimental Protocol for Safe Handling

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Dispensing: When weighing or transferring the solid, minimize the creation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[12][14]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and identity of synthetic intermediates. The table below shows predicted m/z values for various adducts of the parent molecule.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 267.93846 |

| [M+Na]⁺ | 289.92040 |

| [M+K]⁺ | 305.89434 |

| [M+NH₄]⁺ | 284.96500 |

| [M-H]⁻ | 265.92390 |

(Data sourced from PubChemLite)[5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the unique combination and arrangement of its functional groups. Its versatile reactivity makes it an essential building block for creating novel and complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 69705-29-9 | Benchchem [benchchem.com]

- 4. This compound | 69705-29-9 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H7ClIN) [pubchemlite.lcsb.uni.lu]

- 6. This compound;69705-29-9 [abichem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]

An In-Depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline: A Key Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of 4-Chloro-2-iodo-6-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes of this compound

This compound is a polysubstituted aromatic amine. The strategic placement of chloro, iodo, and methyl groups on the aniline scaffold imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 69705-29-9 | [1](--INVALID-LINK--) |

| Molecular Formula | C₇H₇ClIN | [1](--INVALID-LINK--) |

| Molecular Weight | 267.50 g/mol | [1](--INVALID-LINK--) |

| Melting Point | 47-49 °C | [1](--INVALID-LINK--) |

| Boiling Point (Predicted) | 302.7 ± 42.0 °C | [2](--INVALID-LINK--) |

| Density (Predicted) | 1.883 ± 0.06 g/cm³ | [2](--INVALID-LINK--) |

| Appearance | Solid | [1](--INVALID-LINK--) |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[3] | [3](--INVALID-LINK--) |

Spectroscopic Data Insights:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 6.5-7.5 ppm), with their coupling patterns influenced by the substitution pattern. The amine protons will present as a broad singlet, and the methyl protons as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the halogens and the nitrogen atom appearing at lower field.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M+ peak is expected, which is characteristic of the isotopic distribution of chlorine. Predicted mass-to-charge ratios for various adducts are available.[2](--INVALID-LINK--)

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N, C-Cl, and C-I stretching vibrations in the fingerprint region.

Synthesis and Methodologies

Proposed Synthetic Pathway: Regioselective Iodination

The introduction of an iodine atom at the ortho position to the amino group in 4-chloro-2-methylaniline can be achieved through electrophilic iodination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the iodination is expected to occur at one of the ortho positions. The presence of the methyl group at the other ortho position will sterically hinder that site, favoring iodination at the position adjacent to the amino group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on standard organic synthesis techniques for the iodination of anilines.

Materials:

-

4-Chloro-2-methylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline (1 equivalent) in ethanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium bicarbonate (2-3 equivalents). The base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, which would otherwise protonate the aniline and deactivate it towards further electrophilic substitution.

-

Iodination: Slowly add a solution of iodine (1-1.2 equivalents) in ethanol to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Self-Validation and Causality:

-

The choice of a protic solvent like ethanol facilitates the dissolution of the starting materials.

-

The use of a mild base like sodium bicarbonate is essential to maintain the nucleophilicity of the aniline nitrogen.

-

Controlling the stoichiometry of iodine is important to prevent poly-iodination.

-

The workup procedure is standard for isolating a neutral organic compound from an aqueous reaction mixture.

-

Purification by column chromatography is a reliable method to obtain a high-purity product.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the aromatic ring bearing both electron-withdrawing (chloro and iodo) and electron-donating (methyl and amino) substituents.

-

N-Functionalization: The primary amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards further electrophilic substitution, with the amino group being a powerful ortho-, para-directing group. However, the existing substituents will influence the position of any subsequent substitution.

-

Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis. The chloro group is less reactive under these conditions, allowing for selective functionalization at the iodo-position.

Applications in Drug Discovery and Development

While specific examples of drugs containing the this compound moiety are not widely reported in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. Halogenated anilines are privileged structures in the design of various therapeutic agents, particularly kinase inhibitors.[4]

Role as a Key Intermediate:

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of multiple, differentially reactive sites allows for a stepwise and controlled construction of target compounds.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding pocket.[5] The substituents on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of this compound could be strategically employed to optimize these parameters in novel kinase inhibitors. For instance, the chloro and methyl groups can provide favorable steric and electronic interactions within the target protein, while the iodo group serves as a point for further diversification through cross-coupling reactions.

-

Agrochemicals: Substituted anilines are also important intermediates in the synthesis of pesticides and herbicides.[6] The unique substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.

Safety, Handling, and Toxicology

As a halogenated aromatic amine, this compound should be handled with caution. The following safety information is compiled from various material safety data sheets (MSDS) for this and structurally related compounds.

Hazard Identification:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Some substituted anilines are known or suspected carcinogens.

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of contact with skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Immediately call a poison center or doctor/physician.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and fine chemical synthesis. Its unique substitution pattern offers a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known pharmacophores, particularly in the area of kinase inhibitors, suggests that it is a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the development of novel and impactful chemical entities.

References

- 1. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C7H7ClIN) [pubchemlite.lcsb.uni.lu]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

Reactivity and stability of 4-Chloro-2-iodo-6-methylaniline

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-iodo-6-methylaniline

Abstract

This compound is a highly functionalized aromatic amine that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its unique substitution pattern, featuring an amine, a methyl group, and two different halogen atoms (iodine and chlorine) at distinct positions, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the steric and electronic factors governing its transformations, present detailed protocols for key synthetic applications, and provide essential data on its physicochemical properties and handling.

Physicochemical Properties and Structural Analysis

This compound, with CAS Number 69705-29-9, is a solid at room temperature. Its structural complexity is central to its synthetic utility. The molecule features a trisubstituted aniline core, where the amino group is flanked by bulky iodine and methyl groups at the ortho positions. This arrangement creates significant steric hindrance around the nucleophilic nitrogen center, a critical factor influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 69705-29-9 | |

| Molecular Formula | C₇H₇ClIN | [1] |

| Molecular Weight | 267.5 g/mol | |

| Monoisotopic Mass | 266.93118 Da | [1] |

| Melting Point | 47-49 °C | |

| Appearance | Crystalline Powder / Solid | [2] |

| InChI Key | APOYOBUFTZPTBO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1N)I)Cl | [1] |

Stability Profile

Understanding the stability of a reagent is paramount for its effective storage, handling, and application in synthesis.

Thermal Stability

Photostability

The presence of a carbon-iodine bond suggests potential photosensitivity. Aryl iodides are known to be susceptible to photochemical cleavage, which can generate radical species. The ICH Harmonized Guideline on photostability testing recommends that light testing be an integral part of stress testing for new drug substances.[6][7] For this compound, this means that prolonged exposure to light, especially UV radiation, should be avoided to prevent degradation.[8][9] When used in reactions, performing the synthesis under amber or foil-wrapped glassware is a prudent precautionary measure. It is recommended to store the compound protected from light.[10]

Chemical Stability

The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Contact with strong oxidizing agents should be avoided.[5] The compound is generally stable in the absence of highly reactive reagents and under an inert atmosphere.

Reactivity Analysis: A Tale of Three Functional Groups

The synthetic versatility of this compound stems from the differential reactivity of its three primary functional groups: the amino group, the iodo group, and the chloro group.

The Sterically Hindered Amino Group

The amino group in aniline is typically nucleophilic and readily undergoes reactions like acylation, alkylation, and diazotization. However, in this molecule, the presence of ortho-substituents (iodo and methyl) creates significant steric hindrance.[11] This steric shield dramatically reduces the nucleophilicity of the nitrogen atom, making reactions directly at the amine more challenging compared to unhindered anilines like aniline or p-toluidine.[11][12] For instance, standard acylation reactions that are facile with simple anilines may require more forcing conditions or specialized catalysts with this substrate.[11] This steric hindrance can be advantageous, as it allows for selective reactions at other sites of the molecule without the need for protecting the amino group.

The Reactive Iodo Group: A Gateway to Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than both C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[13] This preferential reactivity allows for selective functionalization at the C2 position.

The Less Reactive Chloro Group

The carbon-chlorine bond is significantly stronger and less reactive in oxidative addition compared to the C-I bond.[14] This difference in reactivity is the cornerstone of its utility as a building block, enabling sequential, site-selective cross-coupling reactions. One can first perform a reaction at the iodo position under milder conditions, and then, using a more active catalyst system or harsher conditions, a second coupling can be performed at the chloro position.

Key Synthetic Transformations and Protocols

The presence of two distinct aryl-halide bonds makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[13][15] Given the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol provides a representative procedure for the selective coupling of an arylboronic acid at the C-I bond of this compound.

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (volume appropriate for concentration, e.g., 0.1 M).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of complex secondary and tertiary anilines.[16][17] This reaction can also be performed selectively at the iodo position.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Selective Buchwald-Hartwig Amination at the Iodo Position

This protocol outlines a general procedure for coupling a primary or secondary amine at the C-I bond.

-

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring.

-

Monitoring: Monitor the reaction for completion using TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.

Caption: A typical experimental workflow for a cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available aniline derivative. A plausible route involves the iodination of 4-chloro-2-methylaniline. Direct iodination can sometimes lead to mixtures, so a common strategy involves protection of the amine, followed by directed ortho-metalation and quenching with an iodine source, or electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Another approach is the aromatic Finkelstein reaction, starting from the corresponding bromo-aniline.[18]

Safety and Handling

As a substituted aniline and halogenated aromatic compound, this compound must be handled with appropriate care.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Carcinogenicity: The parent compound, 4-chloroaniline, is listed as possibly carcinogenic to humans (IARC Group 2B). Therefore, this derivative should be handled as a potential carcinogen.

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust.

-

First Aid: In case of inhalation, move to fresh air.[20] For skin contact, wash off immediately with plenty of soap and water.[20] In case of eye contact, rinse cautiously with water for several minutes.[19] If swallowed, rinse mouth and seek immediate medical attention.[19]

-

Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]

Conclusion

This compound is a strategically designed building block whose value lies in the predictable and differential reactivity of its functional groups. The steric hindrance around the amino group often precludes the need for a protecting group, while the significant difference in the reactivity of the C-I and C-Cl bonds allows for elegant and site-selective sequential functionalization via modern cross-coupling methodologies. For medicinal chemists and synthetic organic chemists, a thorough understanding of these principles is crucial for leveraging this reagent to its full potential in the efficient construction of complex molecular targets.

References

- 1. PubChemLite - this compound (C7H7ClIN) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro 2 Iodo Aniline Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 7. database.ich.org [database.ich.org]

- 8. iagim.org [iagim.org]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chloro-2-methylaniline CAS:95-69-2 EC:202-441-6 [cpachem.com]

- 11. benchchem.com [benchchem.com]

- 12. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

Molecular formula C7H7ClIN synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Chloro-Iodo-N-methylaniline Isomers (C₇H₇ClIN)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of a specific isomer of the molecular formula C₇H₇ClIN: 4-chloro-2-iodo-N-methylaniline . The narrative emphasizes the rationale behind experimental choices, ensuring protocols are self-validating, and is grounded in authoritative scientific principles.

Introduction: Navigating the Isomeric Landscape of C₇H₇ClIN

The molecular formula C₇H₇ClIN represents a variety of structural isomers, primarily substituted anilines or toluidines. These compounds are valuable intermediates in organic synthesis, particularly for creating more complex molecules in medicinal chemistry and materials science.[1][2] The specific arrangement of the chloro, iodo, and N-methyl groups on the aniline framework significantly influences the molecule's chemical reactivity and potential biological activity.

Among the possible isomers, this guide will focus on 4-chloro-2-iodo-N-methylaniline [3]. This choice is based on a synthetic pathway that is both instructive and reliable, employing foundational reactions in aromatic chemistry. We will explore a logical, multi-step synthesis starting from a readily available precursor and detail the rigorous analytical methods required to confirm its structure and purity.

Synthesis of 4-chloro-2-iodo-N-methylaniline

The synthetic strategy is designed for regiochemical control, ensuring the desired isomer is produced with high selectivity. Our approach involves a two-stage process: first, the introduction of the halogen substituents onto an aniline ring, followed by N-alkylation.

Retrosynthetic Analysis & Strategy

The synthesis begins with the commercially available starting material, 4-chloroaniline. The core transformations are:

-

Diazotization and Iodination : Conversion of the amino group of 4-chloroaniline into a diazonium salt, which is subsequently displaced by iodide. This is a variation of the Sandmeyer reaction, a robust method for introducing nucleophiles onto an aromatic ring.[4][5][6] This step yields the intermediate, 4-chloro-2-iodoaniline.

-

N-Methylation : Introduction of a methyl group onto the nitrogen atom of 4-chloro-2-iodoaniline to yield the final product.

This sequence is chosen for its efficiency and control. Performing iodination first, directed by the amino group, and then methylation, prevents potential side reactions that could occur if N-methylation were attempted on a more activated ring.

Mechanistic Considerations: The "Why" Behind the Protocol

-

Diazotization : The reaction of an aromatic primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) forms a diazonium salt. This process must be conducted at low temperatures (0–5 °C). Causality : Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[7] The cold temperature ensures the intermediate is stable enough for the subsequent substitution reaction.

-

Iodination : The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). Its displacement by an iodide ion (from KI) proceeds readily. Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically does not, as the iodide ion is a sufficiently strong nucleophile to react without catalysis.[5]

-

N-Methylation : The methylation of the amino group can be achieved using various reagents, such as dimethyl sulfate or methyl iodide.[2] The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic methyl group of the alkylating agent. The choice of a suitable base is critical to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acid byproduct.

Experimental Protocol: Step-by-Step Synthesis

Stage 1: Synthesis of 4-chloro-2-iodoaniline

-

Diazotization :

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Add a mixture of concentrated sulfuric acid (20 mL) and water (80 mL) slowly while cooling the flask in an ice-salt bath.

-

Maintain the temperature at 0-5 °C and, with vigorous stirring, add a solution of sodium nitrite (7.1 g, 0.103 mol) in water (15 mL) dropwise. Ensure the temperature does not exceed 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination :

-

In a separate 500 mL flask, dissolve potassium iodide (19.9 g, 0.12 mol) in water (30 mL).

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture. The crude 4-chloro-2-iodoaniline will precipitate as a dark solid.

-

-

Work-up and Purification :

-

Collect the solid product by suction filtration and wash with cold water.

-

To remove unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the filtrate is colorless.

-

Recrystallize the solid from an ethanol/water mixture to obtain purified 4-chloro-2-iodoaniline.

-

Stage 2: Synthesis of 4-chloro-2-iodo-N-methylaniline

-

N-Methylation :

-

In a 250 mL round-bottom flask, dissolve the purified 4-chloro-2-iodoaniline (12.67 g, 0.05 mol) in a suitable solvent like acetonitrile (100 mL).

-

Add potassium carbonate (10.35 g, 0.075 mol) as a base.

-

Add dimethyl sulfate (7.56 g, 0.06 mol) dropwise with stirring at room temperature. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification :

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-chloro-2-iodo-N-methylaniline.[2]

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 4-chloro-2-iodo-N-methylaniline.

Characterization of 4-chloro-2-iodo-N-methylaniline

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Purity Assessment

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product. A single spot under UV visualization indicates high purity.

-

Melting Point: A sharp and well-defined melting point range is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting point.

Structural Elucidation Techniques

Protocol for Sample Preparation (General):

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR Spectroscopy: Prepare a thin film of the sample on a salt plate (for liquids/oils) or prepare a KBr pellet (for solids).

-

Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).

Spectroscopic Data & Interpretation

The following table summarizes the expected analytical data for 4-chloro-2-iodo-N-methylaniline.

| Technique | Expected Observations & Interpretation |

| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.[8][9] Amine Proton (N-H): A broad singlet, chemical shift can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration. Methyl Protons (N-CH₃): A singlet around δ 2.8-3.0 ppm, integrating to 3 hydrogens.[10] |

| ¹³C NMR | Approximately 7 distinct signals are expected: 6 for the aromatic carbons and 1 for the methyl carbon. The chemical shifts will be influenced by the attached substituents (Cl, I, NHCH₃).[11] |

| IR Spectroscopy | N-H Stretch: A sharp, medium intensity band around 3400 cm⁻¹.[12][13] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the methyl group). C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region. C-N Stretch: Absorption in the 1250-1350 cm⁻¹ range. C-Cl / C-I Stretch: Found in the fingerprint region (<1000 cm⁻¹). |

| Mass Spec. (MS) | Molecular Ion [M]⁺: A prominent peak at m/z 267. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, confirming the presence of one chlorine atom.[3][14] |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the final product.

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of 4-chloro-2-iodo-N-methylaniline, a representative isomer of C₇H₇ClIN. By understanding the causality behind each experimental step—from the temperature-critical diazotization to the specific spectroscopic signatures expected—researchers can confidently reproduce this synthesis and apply these principles to other complex organic targets. The combination of classical reaction mechanisms with modern analytical techniques provides a solid framework for producing and validating high-purity chemical intermediates essential for advanced research and development.

References

- 1. Buy 4-chloro-2-iodo-N-methylaniline [smolecule.com]

- 2. 5-Chloro-2-iodo-N-Methylaniline [benchchem.com]

- 3. PubChemLite - 4-chloro-2-iodo-n-methylaniline hydrochloride (C7H7ClIN) [pubchemlite.lcsb.uni.lu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Solved Preparation of p-Chlorotoluene Write an equation for | Chegg.com [chegg.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. Mass Spectrometry: A Guide for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodo-6-methylaniline: Starting Materials and Strategic Selections

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-iodo-6-methylaniline is a key building block in medicinal chemistry and organic synthesis, finding application in the development of various pharmaceutical agents. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This guide provides a comprehensive analysis of the viable starting materials and corresponding synthetic routes for the preparation of this compound. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer insights into process optimization.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring an aniline core with ortho-iodo, ortho-methyl, and para-chloro substituents, renders it a versatile intermediate. The presence of both iodo and chloro groups allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group itself can be a handle for further derivatization. This trifunctional scaffold is particularly valuable in the synthesis of complex heterocyclic systems and targeted therapeutic agents.

The primary challenge in the synthesis of this molecule lies in the regioselective introduction of the three different substituents onto the aniline ring. The choice of the starting material fundamentally dictates the synthetic strategy and the sequence of halogenation and methylation steps.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach reveals several potential starting points for the synthesis of this compound. The key disconnections involve the carbon-halogen and carbon-nitrogen bonds, suggesting that readily available substituted anilines or toluenes are logical precursors.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights three primary starting materials, each with its own set of advantages and challenges, which we will explore in detail.

Synthetic Route from 4-Chloro-2-methylaniline

Starting with the commercially available 4-chloro-2-methylaniline is a common and direct approach. This strategy hinges on the selective iodination at the C2 position.

Rationale and Mechanistic Considerations

The directing effects of the amino and methyl groups play a crucial role in this synthesis. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is a weaker activating group and is also ortho-, para-directing. In 4-chloro-2-methylaniline, the positions ortho to the amino group are C2 and C6, and the para position is occupied by the chloro group. The C2 position is sterically hindered by the adjacent methyl group. However, the position ortho to the methyl group (C3 and C5) and para to the methyl group (C5) are also potential sites for electrophilic substitution.

The key to a successful synthesis from this starting material is to achieve high regioselectivity for iodination at the C2 position. This is typically accomplished by using an appropriate iodinating agent and carefully controlling the reaction conditions.

Experimental Protocol: Iodination of 4-Chloro-2-methylaniline

Materials:

-

4-Chloro-2-methylaniline

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Acetic acid or Dichloromethane (DCM) as solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-chloro-2-methylaniline in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of the iodinating agent (e.g., iodine monochloride in acetic acid) to the stirred solution of the aniline derivative.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Table 1: Comparison of Iodinating Agents

| Iodinating Agent | Solvent | Typical Yield (%) | Remarks |

| Iodine Monochloride (ICl) | Acetic Acid | 75-85 | Highly reactive, requires careful handling. |

| N-Iodosuccinimide (NIS) | Acetonitrile/DCM | 80-90 | Milder, easier to handle, often gives cleaner reactions. |

Synthetic Route from 2-Iodo-6-methylaniline

An alternative strategy involves the chlorination of 2-iodo-6-methylaniline. This approach is viable if 2-iodo-6-methylaniline is a more readily available or cost-effective starting material.

Rationale and Mechanistic Considerations

In this case, the directing effects of the amino and iodo groups will determine the position of chlorination. The amino group is a strong ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. The para-position to the strongly activating amino group is the most likely site for electrophilic chlorination.

Experimental Protocol: Chlorination of 2-Iodo-6-methylaniline

Materials:

-

2-Iodo-6-methylaniline

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile or Dichloromethane (DCM) as solvent

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-iodo-6-methylaniline in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

-

Add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Figure 2: Comparison of synthetic workflows.

Synthetic Route from 2,6-Dimethylaniline

A third, albeit more complex, route starts from the readily available and inexpensive 2,6-dimethylaniline. This pathway requires sequential halogenation steps, and the control of regioselectivity is the primary challenge.

Rationale and Mechanistic Considerations

The two methyl groups in 2,6-dimethylaniline sterically hinder the ortho-positions of the amino group. Therefore, electrophilic substitution is expected to occur primarily at the para-position (C4). The challenge then becomes the selective introduction of the second halogen at one of the remaining ortho-positions. This often requires a multi-step process involving protection of the amino group to modulate its directing effect and reactivity.

Experimental Protocol: Sequential Halogenation of 2,6-Dimethylaniline

This is a multi-step synthesis that can be summarized as follows:

-

Chlorination: React 2,6-dimethylaniline with a chlorinating agent (e.g., sulfuryl chloride) to obtain 4-chloro-2,6-dimethylaniline.[1] The reaction is typically carried out in an inert solvent.[1]

-

Amino Group Protection (Optional but Recommended): The amino group of 4-chloro-2,6-dimethylaniline can be protected, for example, as an acetamide, to control the subsequent iodination step.

-

Iodination: The protected or unprotected 4-chloro-2,6-dimethylaniline is then subjected to iodination. The choice of iodinating agent and reaction conditions is critical to achieve selective iodination at the C2 position.

-

Deprotection (if applicable): If the amino group was protected, the protecting group is removed in the final step to yield this compound.

Table 2: Summary of Starting Materials and Synthetic Strategies

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 4-Chloro-2-methylaniline | Regioselective Iodination | More direct route. | Requires careful control of iodination to avoid side products. |

| 2-Iodo-6-methylaniline | Regioselective Chlorination | Potentially higher selectivity in chlorination. | Availability and cost of the starting material may be a factor. |

| 2,6-Dimethylaniline | Sequential Chlorination and Iodination | Inexpensive and readily available starting material. | Multi-step synthesis with potential for lower overall yield and purification challenges. |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved from several commercially available starting materials. The choice of the optimal route depends on factors such as the cost and availability of the starting material, the desired scale of the synthesis, and the capabilities of the laboratory.

For laboratory-scale synthesis where expediency is a priority, starting from 4-chloro-2-methylaniline or 2-iodo-6-methylaniline are often the preferred methods. For large-scale industrial production, a process starting from the inexpensive 2,6-dimethylaniline might be more economically viable, despite the increased number of steps.

Future research in this area may focus on the development of more efficient and selective one-pot procedures, the use of greener and more sustainable reagents and solvents, and the exploration of catalytic methods for the regioselective halogenation of aniline derivatives.

References

An In-depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Chloro-2-iodo-6-methylaniline, a halogenated aromatic amine with potential applications in synthetic chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates known information and identifies areas where further research is needed.

Nomenclature and Chemical Identity

This compound is a trisubstituted benzene derivative. Its nomenclature and key identifiers are summarized below:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 69705-29-9[1][3] |

| Molecular Formula | C7H7ClIN[1][3] |

| Molecular Weight | 267.49 g/mol [2][3] |

| Synonyms | 2-amino-5-chloro-3-iodotoluene, Benzenamine, 4-chloro-2-iodo-6-methyl-[2] |

| InChI | InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |

| SMILES | CC1=CC(=CC(=C1N)I)Cl |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is sparse. The following table includes available data and highlights where information is currently unavailable.

| Property | Value | Source |

| Melting Point | 47-49 °C[2] | Benchchem[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available | |

| pKa | Data not available |

The melting point suggests that this compound is a solid at room temperature.[2] Its solubility is likely to be low in water and higher in organic solvents, a common characteristic of halogenated anilines.

Synthesis and Reactivity

-

Halogenation of a substituted aniline: This could involve the sequential chlorination and iodination of 2-methylaniline or a related precursor. The regioselectivity of these reactions would be a critical factor to control.

-

Functional group interconversion: Synthesis could also potentially start from a molecule already containing the desired substitution pattern, with the amino group being introduced in a later step, for example, by reduction of a nitro group.

The following diagram illustrates a hypothetical, generalized synthesis workflow for a substituted aniline, which could be adapted for this compound.

Caption: Hypothetical synthesis workflow for this compound.

The reactivity of this compound is expected to be influenced by the electronic effects of its substituents. The amino group is an activating, ortho-, para-director, while the chloro and iodo groups are deactivating, ortho-, para-directors. The methyl group is weakly activating and an ortho-, para-director. This combination of functional groups suggests that the molecule could undergo various reactions, including:

-

N-alkylation and N-acylation: The amino group is available for reactions with electrophiles.

-

Electrophilic aromatic substitution: The positions on the aromatic ring are influenced by the existing substituents, which could direct further substitution.

-

Cross-coupling reactions: The iodo group is a good leaving group and could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not well-documented, its structure suggests its potential as a valuable building block in medicinal chemistry and organic synthesis. Halogenated anilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of multiple halogen atoms allows for selective functionalization, making it a versatile scaffold for creating diverse molecular libraries.

For instance, related chloro-containing aniline derivatives are used in the synthesis of kinase inhibitors and other anticancer agents.[5][6][7] The unique substitution pattern of this compound could lead to the development of novel compounds with specific biological activities.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, it is crucial to handle this compound with extreme caution, assuming it is hazardous. The safety information for structurally related compounds, such as other halogenated anilines, should be considered as a reference.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

No experimentally obtained NMR, IR, or detailed mass spectra for this compound have been found in the public domain. For structurally similar compounds, such as 4-chloro-N-methylaniline, some spectral data is available and may provide a rough guide for expected chemical shifts and absorption bands.[8][9] However, direct analysis of this compound is necessary for accurate characterization.

Conclusion and Future Outlook

This compound is a chemical compound with potential utility in organic synthesis and drug discovery. However, a significant lack of published experimental data on its synthesis, properties, and reactivity hinders its broader application. Further research is required to fully characterize this molecule and explore its potential. This includes the development of a reliable synthetic protocol, a thorough investigation of its physicochemical properties and reactivity, and an assessment of its toxicological profile. Such studies would be invaluable for unlocking the full potential of this and other similarly substituted anilines in various fields of chemical science.

References

- 1. This compound|CAS 69705-29-9|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. This compound | 69705-29-9 | Benchchem [benchchem.com]

- 3. This compound;69705-29-9 [abichem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 20268922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodo-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-2-iodo-6-methylaniline, a halogenated aniline derivative of increasing interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer a practical, field-proven perspective on the determination and application of its melting point and solubility characteristics. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction: The Significance of Substituted Anilines

Halogenated anilines are a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of functional molecules.[1][2] Their utility spans across the pharmaceutical, agrochemical, and dye industries.[3][4] The specific substitution pattern of halogens and alkyl groups on the aniline ring profoundly influences the molecule's reactivity, bioavailability, and other key pharmacological parameters. This compound, with its distinct trifunctionalized aromatic system, presents a unique scaffold for the development of novel compounds. Understanding its fundamental physical properties, such as melting point and solubility, is a critical first step in its effective utilization in research and development.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value/Predicted Behavior | Source |

| Melting Point | 47-49 °C | Sigma-Aldrich |

| Solubility in Water | Predicted to be sparingly soluble to insoluble. | Inferred from related compounds[3][5] |

| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents such as ethanol, acetone, and chloroform. | Inferred from related compounds[3][5] |

| Appearance | Likely a solid at room temperature. | Inferred from melting point |

Part 1: Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standardized and reliable method for determining the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.[7]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Set the heating rate to a rapid setting initially to approach the expected melting point of 47-49 °C.

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[7] A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).[7]

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample. For a pure sample of this compound, this should be a narrow range close to 47-49 °C.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Solubility Profile: A Practical Approach to Determination

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents:

-

Water (deionized)

-

Ethanol

-

Acetone

-

Chloroform

-

5% Aqueous Hydrochloric Acid (HCl)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Solvent Addition:

-

Into separate, labeled test tubes, add approximately 10-20 mg of this compound.

-

To each test tube, add 1 mL of a different solvent.

-

-

Dissolution Assessment:

-

Agitate each test tube vigorously using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

-

Classification of Solubility:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

pH Effects on Aqueous Solubility:

-

Observe the solubility in 5% HCl and 5% NaOH to determine the effect of pH. Increased solubility in 5% HCl would indicate the basic nature of the aniline nitrogen.

-

Diagram: Solubility Determination Workflow

Caption: Workflow for Qualitative Solubility Determination.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, the SDS for related compounds like 4-chloro-2-iodoaniline and other chlorinated anilines indicate that these substances can be toxic if swallowed, cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[8][9]

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and consult the relevant safety data sheets for similar compounds.

Conclusion

This technical guide has provided a comprehensive overview of the melting point and a practical approach to determining the solubility of this compound. The detailed, self-validating protocols are designed to be readily implemented in a research and development setting. A thorough understanding of these fundamental physicochemical properties is essential for the successful application of this versatile chemical intermediate in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Commercial availability of 4-Chloro-2-iodo-6-methylaniline

An In-Depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline: Commercial Availability, Applications, and Synthesis Insights

Introduction

This compound is a halogenated aromatic amine that serves as a highly specialized and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring chloro, iodo, and methyl groups on the aniline scaffold—offers multiple reactive sites and steric control, making it a crucial intermediate in the development of complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, applications in research and drug development, and insights into its safe handling and synthesis.

Identified by the CAS Number 69705-29-9 , this compound is particularly relevant for researchers and professionals in the pharmaceutical and agrochemical industries.[1][2] Its structural complexity allows for precise molecular modifications essential for creating novel active pharmaceutical ingredients (APIs) and advanced chemical products.

Physicochemical and Structural Properties

The distinct physical and chemical characteristics of this compound dictate its behavior in chemical reactions and its handling requirements. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 69705-29-9 | [1][2] |

| Molecular Formula | C₇H₇ClIN | [1][3][4] |

| Molecular Weight | 267.5 g/mol | [2] |

| Melting Point | 47-49 °C | [2] |

| Appearance | Not specified, but related anilines are often white to off-white or purple crystalline powders.[5] | |

| Purity | Typically available at 95+% or higher. | [6][7] |

| InChI Key | APOYOBUFTZPTBO-UHFFFAOYSA-N | [2][3] |

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement is typically for non-clinical, research purposes, and availability may vary from stock to made-to-order.

| Supplier | Product Identifier | Purity | Notes |